1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. The compound is officially registered with the Chemical Abstracts Service under the number 1186502-59-9. Alternative nomenclature includes 2-methyl-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridin-5-amine and 1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridin-5-amine.
The molecular formula C14H13N3O2S accurately represents the atomic composition, yielding a molecular weight of 287.34 grams per mole. The compound's structural identification is further characterized by its simplified molecular-input line-entry system representation: CC1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)N. This notation clearly delineates the connectivity between the pyrrolo[2,3-b]pyridine core, the methyl substituent at position 2, the amino group at position 5, and the benzenesulfonyl protecting group at the nitrogen-1 position.
The International Chemical Identifier for this compound is InChI=1S/C14H13N3O2S/c1-10-7-11-8-12(15)9-16-14(11)17(10)20(18,19)13-5-3-2-4-6-13/h2-9H,15H2,1H3. The corresponding InChI Key, VVFKELIDMAIOMX-UHFFFAOYSA-N, provides a unique identifier for database searches and chemical informatics applications. These standardized identifiers facilitate precise communication and data exchange within the scientific community.
The compound's structural architecture consists of a bicyclic pyrrolo[2,3-b]pyridine framework, which represents a fusion of pyrrole and pyridine rings. The benzenesulfonyl group attached to the pyrrole nitrogen serves as a protecting group, commonly employed in synthetic transformations to control reactivity and selectivity. The methyl substituent at position 2 of the pyrrole ring and the amino group at position 5 of the pyridine ring contribute to the compound's distinctive chemical behavior and potential biological activity.
Historical Context in Heterocyclic Chemistry
The development of pyrrolo[2,3-b]pyridine chemistry traces its origins to the broader exploration of azaindole derivatives, which emerged as significant targets in heterocyclic synthesis during the mid-20th century. The systematic investigation of 1H-pyrrolo[2,3-b]pyridines was established through fundamental research conducted in 1969, which demonstrated that these compounds undergo electrophilic substitution reactions predominantly at the 3-position, including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases. This foundational work established the reactivity patterns that continue to guide synthetic strategies for pyrrolopyridine derivatives.
The synthetic methodologies for pyrrolo[2,3-b]pyridine construction have evolved significantly, with two primary approaches emerging from modifications of classical indole synthesis methods. The Madelung synthesis adaptation and Fischer synthesis modifications have proven particularly valuable for accessing various substituted derivatives. Early synthetic efforts focused on 2-, 3-, and 4-alkyl and aryl substituted derivatives, establishing the fundamental framework for contemporary synthetic approaches.
A pivotal advancement in the field occurred with the development of improved synthetic routes that addressed the limitations of traditional methods. The Madelung reaction, initially providing modest yields of approximately 23% for 2-methyl-6-azaindole synthesis from 3-acetamido-4-methylpyridine, was subsequently enhanced to achieve yields up to 40% through the use of 3-diacetylamino-4-picoline derivatives. These improvements demonstrated the critical importance of substrate modification in optimizing synthetic efficiency.
The application of formamidine derivatives represented a significant breakthrough in pyrrolopyridine synthesis, as reported by American researchers in 1965. This methodology achieved substantially improved yields of 70%, 37%, and 6% for 7-, 5-, and 4-azaindoles, respectively, when starting from aminopicolines. This approach highlighted the importance of substrate design in achieving efficient cyclization reactions.
Contemporary synthetic strategies have incorporated modern cross-coupling methodologies, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, to access complex pyrrolopyridine derivatives. Recent research has demonstrated the successful application of chemoselective cross-coupling at the 2-position of 2-iodo-4-chloropyrrolopyridine intermediates, followed by amination at the 4-position. These methodologies have proven essential for constructing highly substituted pyrrolopyridine frameworks with precise regiochemical control.
The protection strategy for pyrrolopyridine synthesis has also evolved, with trimethylsilylethoxymethyl and benzenesulfonyl groups emerging as preferred protecting groups for the pyrrole nitrogen. The benzenesulfonyl group, specifically relevant to the target compound, provides excellent stability during synthetic transformations while remaining removable under appropriate conditions. This protection strategy has proven particularly valuable in multi-step synthetic sequences requiring selective functional group manipulation.
The historical development of pyrrolopyridine chemistry has been driven by the recognition of these compounds' biological significance and synthetic utility. The 7-azaindole framework, of which pyrrolo[2,3-b]pyridines are key members, has attracted considerable medicinal chemistry interest due to its prevalence in biologically active molecules. This recognition has spurred continued innovation in synthetic methodology and protecting group strategies.
The evolution of protecting group strategies specifically relevant to this compound reflects broader trends in synthetic chemistry toward enhanced selectivity and efficiency. The benzenesulfonyl group has proven particularly valuable for pyrrolopyridine synthesis, providing robust protection during complex synthetic transformations while maintaining compatibility with a wide range of reaction conditions. This protection strategy has enabled the synthesis of highly functionalized pyrrolopyridine derivatives that would be challenging to access through alternative approaches.
The contemporary significance of pyrrolopyridine derivatives extends beyond synthetic methodology to encompass their roles as pharmaceutical intermediates and biologically active compounds. Recent research has demonstrated the utility of pyrrolopyridine-2-carboxamide derivatives as phosphodiesterase 4B inhibitors, highlighting the continued relevance of this heterocyclic framework in drug discovery efforts. These developments underscore the enduring importance of efficient synthetic access to diversely substituted pyrrolopyridine derivatives, including compounds such as this compound.
The integration of modern computational chemistry and structure-activity relationship studies has further enhanced the strategic importance of pyrrolopyridine derivatives in contemporary chemical research. The ability to predict and optimize the properties of these compounds through computational methods has accelerated the development of new synthetic targets and methodologies. This computational approach has proven particularly valuable for understanding the electronic and steric factors that influence pyrrolopyridine reactivity and biological activity.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-7-11-8-12(15)9-16-14(11)17(10)20(18,19)13-5-3-2-4-6-13/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFKELIDMAIOMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine generally follows a sequence of:
- Construction of the pyrrolo[2,3-b]pyridine core,
- Introduction of the 2-methyl substituent,
- Installation of the 5-amino group,
- Sulfonylation at the nitrogen atom with benzenesulfonyl chloride.
Multiple routes have been reported for related pyrrolo[2,3-b]pyridine derivatives, often involving palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura and Buchwald–Hartwig aminations for C–C and C–N bond formations, respectively.
Core Heterocycle Construction
One effective approach to the pyrrolo[2,3-b]pyridine scaffold is through cyclization reactions starting from suitably substituted pyrrole or pyridine precursors.
From Pyrrole Derivatives:
The method involves functionalization of pyrrole rings followed by cyclization to form the fused pyrrolo[2,3-b]pyridine system. For example, reactions of substituted pyrroles bearing ester or nitrile groups can be converted under ammonia and dehydrating conditions to form the desired bicyclic structure. This approach was demonstrated by Schneller et al., where cyclization of nitrile intermediates under sealed ammonia conditions yielded amino-substituted pyrrolopyridines in moderate yields (ca. 40%).From Pyridine Derivatives:
Photochemical ring contraction methods starting from aminopyridines have also been used to access azaindole structures analogous to pyrrolo[2,3-b]pyridines, involving nitration, reduction, diazotization, and photochemical cyclization steps. However, these methods are less commonly applied for the specific substitution pattern of the target compound.
Introduction of the 2-Methyl Group
The 2-methyl substituent on the pyrrolo[2,3-b]pyridine core is typically introduced either via:
- Starting with methyl-substituted pyridine or pyrrole precursors before cyclization, or
- Post-cyclization functionalization using selective methylation or cross-coupling methods.
For example, iodination followed by methylation of pyrrolo[2,3-b]pyridine intermediates has been reported to install methyl groups at the 2-position efficiently.
Installation of the 5-Amino Group
The 5-amino substituent is commonly introduced via catalytic amination reactions:
- Reduction of nitro precursors at the 5-position, or
- Buchwald–Hartwig amination of halogenated pyrrolopyridines with ammonia or amine equivalents.
One documented method involves the reduction of nitro groups on 5-nitro pyrrolo[2,3-b]pyridine intermediates to the corresponding amines using transfer hydrogenation or catalytic hydrogenation.
Benzenesulfonylation of the Pyrrole Nitrogen
The final sulfonylation step to introduce the benzenesulfonyl group on the pyrrole nitrogen is typically performed by treating the 5-amino-2-methyl-pyrrolo[2,3-b]pyridine intermediate with benzenesulfonyl chloride under basic aqueous-organic biphasic conditions.
- A representative procedure involves reacting the pyrrolopyridine amine with p-toluenesulfonyl chloride or benzenesulfonyl chloride in dichloromethane and aqueous sodium hydroxide, often with a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate, at reflux temperature.
The preparation of this compound involves a multi-step synthetic sequence combining heterocyclic ring formation, selective functional group transformations, and sulfonylation. The most robust and documented methods rely on:
- Constructing the pyrrolo[2,3-b]pyridine core from pyrrole derivatives via cyclization,
- Introducing the 2-methyl substituent through iodination and methylation,
- Installing the 5-amino group by catalytic reduction or amination,
- Final sulfonylation on the pyrrole nitrogen under biphasic conditions.
These methods are supported by extensive research literature employing palladium-catalyzed cross-couplings and classical functional group transformations, providing efficient and scalable routes to this compound class.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the pyrrolo[2,3-b]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The benzenesulfonyl group in the target compound increases molecular weight and polarity compared to methyl or trifluoromethyl analogs. This may influence solubility and pharmacokinetics .
- Positional Isomerism : Moving the amine group from position 5 to 4 (e.g., 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine) significantly alters electronic distribution and biological activity .
- Halogenation : Bromine substitution (e.g., 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine) introduces steric bulk and reactivity for further functionalization .
Pharmacological and Toxicological Profiles
- 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine : Classified as a research chemical with uninvestigated toxicological properties; requires strict handling protocols .
- Heterocyclic Amines General: Some analogs (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline) are carcinogenic, but this is substituent-dependent .
Biological Activity
1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various cancer cell lines.
- Chemical Formula: C₁₄H₁₃N₂O₂S
- Molecular Weight: 273.34 g/mol
- CAS Number: 1186502-59-9
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors. The key steps often include:
- Formation of the pyrrole ring.
- Introduction of the benzenesulfonyl group.
- Functionalization at the 5-position of the pyrrolopyridine structure.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. It has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells.
Table 1: Antitumor Efficacy Against Cancer Cell Lines
| Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.0 | Induction of apoptosis |
| HCT116 | 4.0 | Cell cycle arrest in G2/M phase |
| SH-SY5Y | 3.5 | Inhibition of cell viability |
Kinase Inhibition
The compound has been identified as a selective inhibitor of several kinases, including SGK-1 and c-Met, which are implicated in various signaling pathways associated with cancer progression.
Table 2: Kinase Inhibition Profile
| Kinase | IC50 (nM) | Selectivity |
|---|---|---|
| SGK-1 | 50 | High |
| c-Met | 75 | Moderate |
| JAK2 | 120 | Low |
Structure-Activity Relationships (SAR)
SAR studies indicate that modifications to the pyrrolopyridine scaffold can enhance biological activity. For instance, substituents on the benzenesulfonyl moiety have been shown to affect potency and selectivity against target kinases.
Study 1: Apoptosis Induction in A549 Cells
In a controlled experiment, A549 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. Flow cytometry analysis confirmed significant cell death at concentrations above 5 µM.
Study 2: Cell Cycle Arrest in HCT116 Cells
Another study focused on HCT116 cells revealed that treatment with 4 µM of the compound resulted in a substantial increase in G2/M phase arrest, suggesting a potential mechanism for its antitumor effects through disruption of normal cell cycle progression.
Q & A
What are the key challenges in synthesizing 1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine, and how can reaction yields be optimized?
Level: Advanced
Answer:
Synthesis of this compound typically involves sequential functionalization of the pyrrolopyridine core. A critical challenge is regioselective sulfonylation at the 1-position while avoiding over-substitution. Evidence from analogous compounds suggests using mild bases (e.g., NaH) in anhydrous THF to enhance selectivity . Yield optimization may require protecting group strategies; for example, triisopropylsilyl (TIPS) groups have been used to shield reactive nitrogen atoms during intermediate steps, achieving >70% purity post-deprotection . Reaction monitoring via LC-MS is recommended to isolate intermediates and minimize side products.
How does the benzenesulfonyl group influence the compound’s interaction with kinase targets compared to other sulfonamide derivatives?
Level: Advanced
Answer:
The benzenesulfonyl moiety enhances hydrophobic interactions with kinase ATP-binding pockets, as observed in molecular docking studies of structurally related VEGFR-2 inhibitors . Compared to aliphatic sulfonamides, the aromatic ring improves π-π stacking with conserved phenylalanine residues (e.g., F1047 in VEGFR-2), increasing binding affinity by ~3-fold . However, steric hindrance from the 2-methyl group may reduce accessibility to deeper catalytic sites, necessitating computational modeling (e.g., Schrödinger Suite) to balance steric and electronic effects .
What methodologies are recommended for characterizing metabolic pathways of this compound in preclinical models?
Level: Advanced
Answer:
In vitro and in vivo metabolism studies should combine:
- LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the pyrrolo ring) .
- NMR to confirm conjugation products, such as taurine or glucuronic acid adducts, which are common in pyrrolopyridine derivatives .
- Cynomolgus monkey hepatocyte assays to identify species-specific pathways, including rare N-acetylglucosamine conjugates observed in similar compounds .
What structural modifications at the 5-amine position could enhance solubility without compromising target affinity?
Level: Advanced
Answer:
Modifications include:
- Acylation : Introducing acetyl or trifluoroacetyl groups improves aqueous solubility but may reduce cellular permeability.
- Heteroaryl substitution : Replacing the amine with a pyridinyl group (e.g., 5-pyridinamine) maintains hydrogen bonding while lowering logP by 0.5 units .
- PEGylation : Adding short polyethylene glycol chains increases solubility but requires empirical optimization to avoid masking the pharmacophore .
How can researchers resolve contradictions in reported IC50 values for this compound across different kinase assays?
Level: Advanced
Answer:
Discrepancies often arise from assay conditions:
- ATP concentration : Higher ATP levels (e.g., 1 mM vs. 10 µM) can inflate IC50 values by competing with the inhibitor.
- Enzyme source : Recombinant vs. native kinases may exhibit divergent phosphorylation states.
- Data normalization : Use Z’-factor validation to ensure signal-to-noise ratios >0.5 . Cross-validate findings with orthogonal methods like SPR or thermal shift assays .
What spectroscopic techniques are essential for confirming the structure of synthetic intermediates?
Level: Basic
Answer:
- 1H/13C NMR : Assign peaks for the pyrrolo ring (δ 6.8–7.2 ppm for aromatic protons) and benzenesulfonyl group (δ 7.5–8.0 ppm) .
- HRMS : Confirm molecular ions (e.g., [M+H]+ at m/z 314.0825 for C15H14N3O2S) with <2 ppm error .
- IR spectroscopy : Identify sulfonamide S=O stretches at 1150–1300 cm⁻¹ .
What in vitro models are suitable for preliminary evaluation of this compound’s anticancer activity?
Level: Basic
Answer:
- Kinase inhibition panels : Screen against 50+ kinases (e.g., EGFR, VEGFR-2) at 1 µM to identify primary targets .
- Cell viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116, MDA-MB-231) with EC50 determination over 72 hours .
- Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays .
How does the 2-methyl group affect the compound’s pharmacokinetic profile?
Level: Advanced
Answer:
The methyl group:
- Reduces metabolic oxidation : Cytochrome P450-mediated degradation at the pyrrolo ring is slowed, increasing plasma half-life (t1/2 = 4.2 hrs in mice vs. 1.8 hrs for non-methylated analogs) .
- Increases logD : Elevates membrane permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 assays) but may necessitate formulation with solubilizers (e.g., Captisol) for in vivo dosing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
